N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
Description
Properties
IUPAC Name |
2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUKQGVVAAZTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features a thiadiazole ring, an acetamide group, and a phenylsulfanyl moiety. Its molecular formula is with a molecular weight of approximately 369.5 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. Key findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- The compound also inhibited the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis, suggesting its potential in inhibiting tumor growth .
- Structure-Activity Relationship (SAR) :
Antibacterial Activity
Research has also highlighted the antibacterial properties of thiadiazole derivatives:
- A series of substituted 5-phenyl-1,3,4-thiadiazole derivatives showed promising antibacterial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cellular functions, although specific pathways remain to be elucidated .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with receptors involved in signaling pathways can alter cellular responses.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in cancer cells .
Case Studies and Experimental Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induction of apoptosis in A431 cells via Western blot analysis showing increased Bax and decreased Bcl-2 levels | Western blotting and MTT assay |
| Study 2 | Significant cytotoxicity against HT-29 and PC3 cell lines with IC50 values < 10 µg/mL | MTT assay and SAR analysis |
| Study 3 | Antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL | Disc diffusion method |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxicity toward human cancer cell lines such as HT-29 (colon cancer) and A431 (skin cancer). Mechanisms include inducing apoptosis and modulating protein expressions related to cell survival pathways .
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A study highlighted that derivatives of this compound may act as inhibitors of VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis. This suggests potential applications in developing anticancer agents targeting tumor growth through vascular inhibition.
Case Study 1: Synthesis and Evaluation
A study published in 2020 synthesized a series of compounds based on the structure of this compound. These compounds were evaluated for their ability to inhibit VEGFR-2 activity, demonstrating promising results that warrant further investigation into their therapeutic potential .
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of thiadiazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against various strains, suggesting their potential use in developing new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Key Findings :
-
Oxidation to sulfoxide occurs selectively with mild agents like H₂O₂.
-
Stronger oxidants (e.g., m-CPBA) yield sulfones, which enhance electrophilicity for downstream reactions .
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in nucleophilic substitutions, particularly at the C-2 position.
Mechanistic Insight :
-
The electron-deficient thiadiazole ring facilitates nucleophilic attack, enabling functionalization with amines or alkyl groups .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | - | 2-(Phenylsulfanyl)acetic acid | |
| NaOH (10%), ethanol | - | Sodium 2-(phenylsulfanyl)acetate |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing esters or amides with modified bioactivity .
Reduction Reactions
The sulfide (-S-) group can be reduced to a thiol (-SH), though this is less common due to steric hindrance.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthiol)acetamide |
Limitations :
Electrophilic Aromatic Substitution (EAS)
The phenyl group attached to the thiadiazole undergoes EAS reactions, such as nitration or halogenation.
Regioselectivity :
-
Electrophiles preferentially attack the para position of the phenyl ring due to electronic directing effects .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable diversification of the phenylsulfanyl group.
| Reaction | Catalyst | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Sonogashira | PdCl₂, CuI | Alkynylated analogs |
Applications :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Moiety
Benzimidazole and Benzooxazole Derivatives
- Compound 4a: 2-((Benzimidazol-2-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Substituent: Benzimidazole-2-thiol instead of phenylsulfanyl. Properties: Yield 60%, m.p. 188–190°C. Exhibited anticonvulsant activity in MES assays .
Compound 5a : 2-(Benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Halogen-Substituted Derivatives
- Compound 3d: 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Substituent: 2-Chlorophenyl and thiol (-SH) on thiadiazole. Properties: Yield 82%, m.p. 212–216°C. IR data showed strong C=O and N-H stretches .
Modifications on the Thiadiazole Core
Sulfur-Containing Substituents
- Compound 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Substituent: Benzylthio (-S-CH2Ph) at position 5 of thiadiazole. Properties: Yield 88%, m.p. 133–135°C . Comparison: The benzylthio group introduces steric bulk, possibly reducing enzymatic degradation.
Compound 63 : 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Hybrid Heterocyclic Systems
Compound 64/65 : Thiadiazole–benzofuran and thiadiazole–furochromene hybrids
- Compound (): 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Substituent: Triazine-thio group. Properties: Noted for structural diversity in screening studies . Comparison: The triazine ring introduces additional hydrogen-bonding sites.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Chromatography :
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Advanced Research Focus
SAR insights from analogous thiadiazole derivatives suggest:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring improves cytotoxicity (e.g., IC₅₀ values <0.1 mmol L⁻¹ against MCF-7 cells) .
- Thioether Linkers : Replacing phenylsulfanyl with heterocyclic thiols (e.g., benzimidazole-thiol) enhances selectivity for cancer cell lines .
- Computational Tools : Free energy perturbation (FEP) simulations predict binding affinities to targets like NMDA receptors, guiding substituent prioritization .
Table 1 : Representative IC₅₀ Values for Thiadiazole Derivatives
How can contradictory biological activity data across studies be systematically addressed?
Advanced Research Focus
Discrepancies in reported IC₅₀ values or target selectivity often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell passage numbers .
- Impurity Interference : Use HPLC to identify and quantify common impurities (e.g., N-(1,3,4-thiadiazol-2-yl)acetamide, a byproduct of incomplete sulfanyl coupling) .
- Pharmacokinetic Factors : Assess membrane permeability (e.g., PAMPA-BBB for blood-brain barrier penetration) to explain divergent in vitro/in vivo results .
What computational strategies are effective in optimizing blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
Q. Advanced Research Focus
- Membrane Permeability Prediction : Tools like PAMPA-BBB or QSAR models prioritize compounds with logBB > −1.0 .
- Free Energy Perturbation (FEP) : Guides substitution at the acetamide or thiadiazole moieties to reduce polar surface area (<90 Ų) and enhance lipophilicity (clogP ~2–4) .
- Docking Studies : Identify key interactions with NMDA receptor residues (e.g., GluN2B subunit) to refine stereoelectronic properties .
What are the critical impurities in this compound, and how are they characterized?
Basic Research Focus
Common impurities include:
- Impurity B : N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 5393-55-5), formed via incomplete phenylsulfanyl coupling .
- Impurity C : N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 5393-55-5), arising from thioether bond cleavage .
Analytical Methods : - LC-MS/MS : Quantifies impurities at <0.1% levels using a C18 column and acetonitrile/water gradient .
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction (SHELX) : Determines bond angles and torsion angles (e.g., dihedral angle between thiadiazole and phenyl rings ~15–25°) to validate DFT-optimized geometries .
- ORTEP-3 Visualization : Graphical rendering identifies steric clashes or nonplanar conformations affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
